[3-(Methoxymethyl)oxetan-3-yl]methanamine
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Overview
Description
[3-(Methoxymethyl)oxetan-3-yl]methanamine is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanamine group. This compound has gained attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)oxetan-3-yl]methanamine typically involves the reaction of oxetane derivatives with methanamine under controlled conditions. One common method involves the use of methoxymethyl oxetane as a starting material, which is then reacted with methanamine in the presence of a suitable catalyst. The reaction is usually carried out at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)oxetan-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxetanone derivatives.
Reduction: Formation of methanol and amine derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
[3-(Methoxymethyl)oxetan-3-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [3-(Hydroxymethyl)oxetan-3-yl]methanamine
- [3-(Chloromethyl)oxetan-3-yl]methanamine
- [3-(Bromomethyl)oxetan-3-yl]methanamine
Uniqueness
[3-(Methoxymethyl)oxetan-3-yl]methanamine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
[3-(Methoxymethyl)oxetan-3-yl]methanamine, a compound with potential biological significance, has attracted attention in recent years due to its unique structural features and possible pharmacological applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound is characterized by its oxetane ring structure, which contributes to its reactivity and biological properties. The molecular formula is C6H13NO2, and it has a molecular weight of approximately 129.17 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study focusing on various methanolic extracts revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these extracts were reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .
Antiproliferative Effects
In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines. For instance, extracts containing similar compounds showed IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells . These findings suggest a potential role for this compound in cancer treatment strategies.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of several oxetane derivatives, including this compound, against antibiotic-resistant bacterial strains. The results indicated that the compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their effectiveness against resistant strains of S. aureus .
Case Study 2: Cancer Cell Line Studies
In a series of experiments conducted on human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. The results showed that specific modifications to the oxetane structure could significantly enhance antiproliferative activity, highlighting the importance of structural optimization in drug design .
Data Summary
Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
---|---|---|
Antibacterial | E. coli | 62.5 µg/mL |
Antibacterial | S. aureus | 78.12 µg/mL |
Antiproliferative | HeLa Cells | 226 µg/mL |
Antiproliferative | A549 Cells | 242.52 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in bacterial resistance and cancer cell proliferation. In silico docking studies have indicated that this compound could bind effectively to target proteins such as AgrA in Staphylococcus aureus, potentially disrupting bacterial communication systems .
Properties
IUPAC Name |
[3-(methoxymethyl)oxetan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-3-6(2-7)4-9-5-6/h2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYKRPKPSQVBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.